molecular formula C33H27N9O7S B13766139 Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy- CAS No. 56918-92-4

Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-

Cat. No.: B13766139
CAS No.: 56918-92-4
M. Wt: 693.7 g/mol
InChI Key: DJMAQCZODPUFBF-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy- is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups, amino groups, and a sulfonic acid group. This compound is part of the azo dye family, known for their vivid colors and applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex azo dyes

Biology

In biological research, the compound is used as a staining agent due to its vivid color. It can bind to specific biomolecules, allowing for the visualization of cellular structures under a microscope.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of azo groups and sulfonic acid groups can interact with biological targets, leading to various pharmacological effects.

Industry

Industrially, the compound is used in the production of dyes for textiles, plastics, and inks

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reduction to form aromatic amines. These amines can interact with biological molecules, leading to various biochemical effects. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]azo]-2-hydroxy-
  • Benzoic acid, 3-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]azo]-2-hydroxy-

Uniqueness

The uniqueness of Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy- lies in its specific arrangement of azo groups and the presence of both amino and sulfonic acid groups. This structure provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it suitable for specialized applications in various fields.

Properties

CAS No.

56918-92-4

Molecular Formula

C33H27N9O7S

Molecular Weight

693.7 g/mol

IUPAC Name

5-[[4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C33H27N9O7S/c1-18-16-27(41-38-23-10-13-25(14-11-23)50(47,48)49)30(35)31(29(18)34)42-39-22-8-6-20(7-9-22)36-32(44)19-2-4-21(5-3-19)37-40-24-12-15-28(43)26(17-24)33(45)46/h2-17,43H,34-35H2,1H3,(H,36,44)(H,45,46)(H,47,48,49)

InChI Key

DJMAQCZODPUFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)N)N=NC5=CC=C(C=C5)S(=O)(=O)O

Origin of Product

United States

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